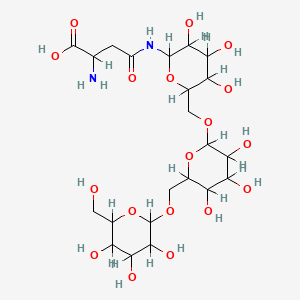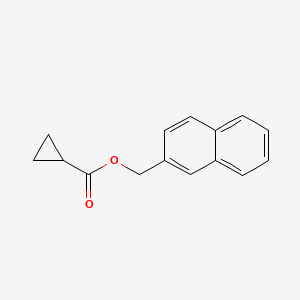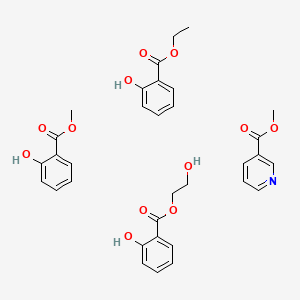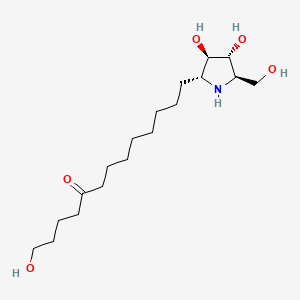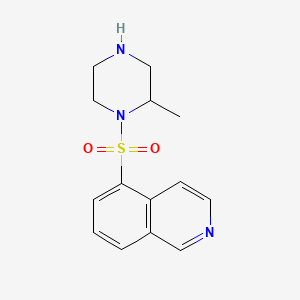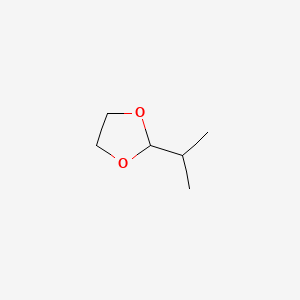
2-Isopropyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2. It has a role as a metabolite. It derives from a hydride of a 1,3-dioxolane.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
2-Isopropyl-1,3-dioxolane derivatives have been successfully synthesized and utilized in the creation of unique polymers. Kumar and Negi (2015) synthesized derivatives like 5-methyl-2-isopropyl-1,3-dioxolan-4-one and utilized them in the formation of poly(potassium 1-hydroxy acrylate) and its derivatives. These polymers displayed high water absorption capacity due to their porous morphology, making them effective as viscosifiers (Kumar & Negi, 2015).
Renewable Fuel and Solvent Production
Harvey, Merriman, and Quintana (2016) explored the use of this compound in the production of renewable gasoline, solvents, and fuel additives. They found that 2,3-butanediol, a derivative of this compound, can be converted into a high-octane gasoline alternative and an effective industrial solvent (Harvey, Merriman, & Quintana, 2016).
Enhancing Liquid Crystal Properties
Chen et al. (2015) investigated the impact of 1,3-dioxolane derivatives, including those with the 2-isopropyl group, on the properties of liquid crystals. The incorporation of these derivatives significantly enhanced the positive dielectric anisotropy and birefringence of tolane-liquid crystals, indicating potential for advanced liquid crystal display technologies (Chen et al., 2015).
Catalysis in Synthesis Reactions
The compound has been a key player in catalysis. For instance, a study by An-shun (2003) focused on the synthesis of 2-isopropyl-1,3-benzodioxolane using this compound and phosphotungstic acid supported on activated carbon as a catalyst, revealing a significant potential for the compound in various organic synthesis reactions (An-shun, 2003).
Propiedades
Número CAS |
822-83-3 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SMYRHRFGKYUCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCO1 |
SMILES canónico |
CC(C)C1OCCO1 |
Otros números CAS |
822-83-3 |
Solubilidad |
0.86 M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



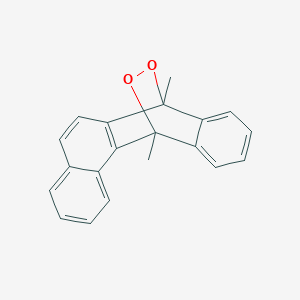
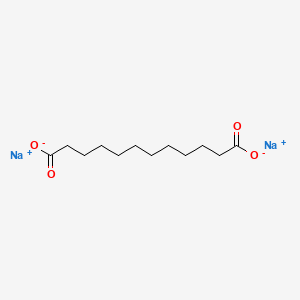
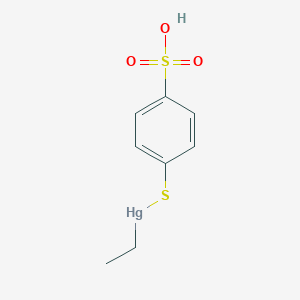
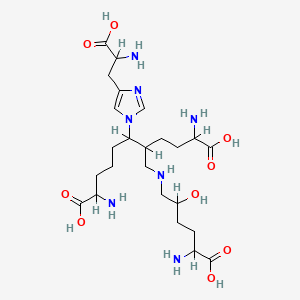
![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)


